molecular formula C8H5Br2F3O B8473721 Benzene, 1-(dibromomethyl)-4-(trifluoromethoxy)-

Benzene, 1-(dibromomethyl)-4-(trifluoromethoxy)-

Cat. No. B8473721
M. Wt: 333.93 g/mol
InChI Key: POZIHJWVPPMDNC-UHFFFAOYSA-N
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Patent
US04191768

Procedure details

To a solution of hexamethylenetetramine (300 g; 2.14 mole) in ethanol (900 ml) and water (600 ml) a mixture of α-bromo-4-trifluoromethoxytoluene and α,α-dibromo-4-trifluoromethoxytoluene (300 g; 1.11 mole; 76:24 mixture) is added. The reaction mixture is stirred and heated at reflux for 3 hours under a nitrogen atmosphere, and then stirred overnight at room temperature.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)CN1C3.Br[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:20]([F:23])([F:22])[F:21])=[CH:15][CH:14]=1.BrC(Br)C1C=CC([O:32]C(F)(F)F)=CC=1>C(O)C.O>[F:21][C:20]([F:23])([F:22])[O:19][C:16]1[CH:17]=[CH:18][C:13]([CH:12]=[O:32])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
300 g
Type
reactant
Smiles
BrC(C1=CC=C(C=C1)OC(F)(F)F)Br
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours under a nitrogen atmosphere
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C(C=O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.